molecular formula C10H7F3N2 B2752651 3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole CAS No. 1638664-70-6

3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole

Cat. No. B2752651
CAS RN: 1638664-70-6
M. Wt: 212.175
InChI Key: QBTHTBWXILYYOE-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Fluorophenyl groups and difluoromethyl groups are commonly used in medicinal chemistry due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of a similar compound, “(3-(Difluoromethyl)-4-fluorophenyl)boronic acid”, has been reported. It has a molecular weight of 189.93 and its InChI code is 1S/C7H6BF3O2/c9-6-2-1-4 (8 (12)13)3-5 (6)7 (10)11/h1-3,7,12-13H .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole” are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 3-position .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Always refer to the Material Safety Data Sheet (MSDS) for the most accurate safety information .

properties

IUPAC Name

5-(difluoromethyl)-3-(4-fluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-7-3-1-6(2-4-7)8-5-9(10(12)13)15-14-8/h1-5,10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTHTBWXILYYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole

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